methyl (2R,3S)-3-phenyloxirane-2-carboxylate
CAS No.: 19190-80-8
Cat. No.: VC21357938
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19190-80-8 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
| Standard InChI | InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
| Standard InChI Key | HAFFKTJSQPQAPC-DTWKUNHWSA-N |
| Isomeric SMILES | COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
| SMILES | COC(=O)C1C(O1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1C(O1)C2=CC=CC=C2 |
Introduction
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral organic compound characterized by its unique structure, which includes an epoxide ring and a phenyl group. Its molecular formula is C10H10O3, and it has a molecular weight of 178.18 g/mol . This compound is notable for its chirality, specifically having the (2R,3S) configuration, which significantly influences its chemical reactivity and potential applications in organic synthesis and pharmaceuticals.
Synthesis Methods
The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. Industrial production often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions.
| Synthesis Method | Description |
|---|---|
| Sharpless Epoxidation | Uses titanium tetraisopropoxide and diethyl tartrate as catalysts. |
| Biocatalytic Processes | Employs enzymes like lipase from Serratia marcescens for high enantioselectivity. |
Chemical Reactions
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions highlight the compound's versatility in synthetic organic chemistry.
| Reaction Type | Reagents and Conditions | Major Products |
|---|---|---|
| Oxidation | m-CPBA in dichloromethane at room temperature | Diols or carboxylic acids |
| Reduction | LiAlH4 in dry ether under reflux conditions | Diols |
| Substitution | Nucleophiles like amines or thiols with NaOH in aqueous or alcoholic solvents | β-Substituted alcohols or ethers |
Biological Activity and Applications
The biological activity of methyl (2R,3S)-3-phenyloxirane-2-carboxylate is primarily attributed to its ability to interact with various molecular targets through nucleophilic attack on the epoxide ring. This interaction can lead to covalent bond formation with amino acids in enzymes or proteins, potentially inhibiting their activity or altering their function. The compound serves as a precursor for the synthesis of biologically active molecules and is used as a chiral building block in asymmetric synthesis.
| Application Area | Description |
|---|---|
| Chemistry | Used as a chiral building block in asymmetric synthesis. |
| Biology | Serves as a precursor for biologically active molecules. |
| Medicine | Intermediate in the synthesis of pharmaceuticals. |
| Industry | Utilized in the production of fine chemicals and agrochemicals. |
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